molecular formula C18H17FN4O3S B2714919 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021066-84-1

3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2714919
CAS No.: 1021066-84-1
M. Wt: 388.42
InChI Key: UUJFZUABQVFUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-fluorophenyl sulfonyl group at the N4 position and a furan-2-yl group at the C6 position of the pyridazine core. Its structural uniqueness lies in the combination of a sulfonamide-functionalized piperazine and a heteroaromatic furan substituent, which influence its electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-14-3-5-15(6-4-14)27(24,25)23-11-9-22(10-12-23)18-8-7-16(20-21-18)17-2-1-13-26-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJFZUABQVFUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Addition of the Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with a fluorophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Non-Sulfonamide Piperazines: Sulfonylation (e.g., 4-fluorophenyl sulfonyl) enhances metabolic stability and target affinity compared to simple arylpiperazines (e.g., IIb) .

Key Observations :

  • The target compound’s 4-fluorophenyl sulfonyl group confers moderate COX-2 selectivity, though slightly less potent than IVe’s 2-fluorophenyl analog .
  • Furan vs. Pyrazole : The furan substituent may enhance anti-inflammatory activity compared to pyrazole-based derivatives, possibly due to improved hydrophobic interactions .

Research Findings and Implications

Synthetic Efficiency: The target compound’s synthesis (60–75% yield) is comparable to analogs but less efficient than non-sulfonylated derivatives like IIb (85–90%) due to additional sulfonylation steps .

Structure-Activity Relationships (SAR) :

  • Piperazine Substitution : Sulfonamide groups (e.g., 4-fluorophenyl sulfonyl) improve pharmacokinetic profiles but may reduce synthetic yields .
  • C6 Heterocycles : Furan-2-yl enhances anti-inflammatory activity, whereas pyrazole rings favor antimicrobial effects .

Thermal Stability: The target compound’s melting point (~200°C) is higher than non-sulfonylated analogs (e.g., IIb: 175°C), reflecting increased rigidity from sulfonylation .

Biological Activity

The compound 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article synthesizes findings from various studies to elucidate its biological activity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17FN6O2SC_{16}H_{17}FN_6O_2S with a molecular weight of 376.41 g/mol. Its structure features a pyridazine core substituted with a piperazine group and a furan moiety, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.9 to 125 µg/mL, indicating potent antibacterial activity that surpasses traditional antibiotics like levofloxacin in some cases .

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundS. aureus15.6
Similar Pyridazine DerivativeE. coli3.90
Schiff Base Derived CompoundS. typhi7.81

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies involving cell lines have shown that certain derivatives can induce cytotoxic effects on cancer cells while exhibiting low toxicity towards normal fibroblast cells (L929). The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (µM)Reference
T3L92927.05
T6L929120.6

These results suggest that while some derivatives may effectively target cancer cells, they maintain a safer profile for normal cells, making them promising candidates for further development.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Biofilm Formation : Compounds with similar structures have been shown to inhibit biofilm formation in bacteria, which is critical in treating chronic infections .
  • Quorum Sensing Inhibition : This compound may also target bacterial communication systems, disrupting their ability to coordinate group behaviors such as biofilm formation and virulence factor production .
  • Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis or necrosis through various cellular stress pathways .

Case Studies

Several studies have highlighted the effectiveness of pyridazine derivatives in clinical settings:

  • A study focused on the antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) reported significant reductions in biofilm formation at concentrations as low as 0.007 mg/mL .
  • Another investigation into the antifungal activity revealed that certain derivatives outperformed conventional antifungals like fluconazole against specific fungal strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.